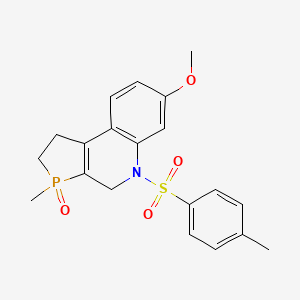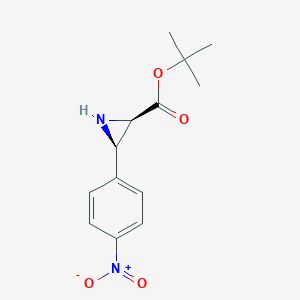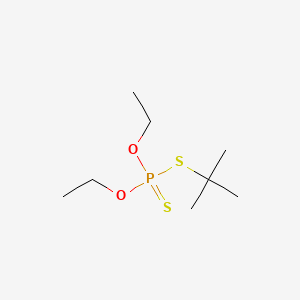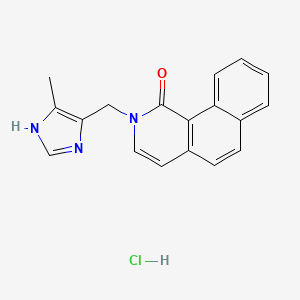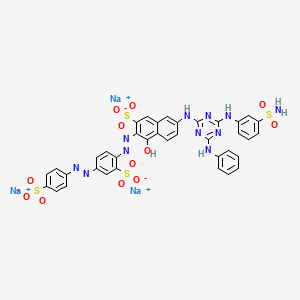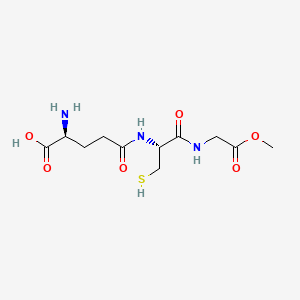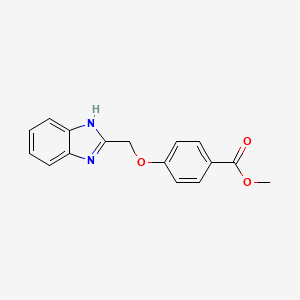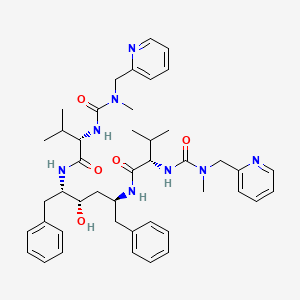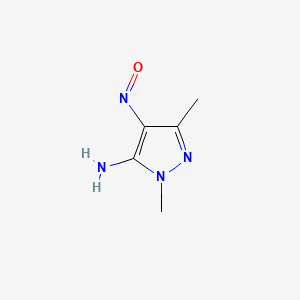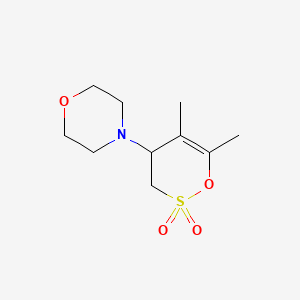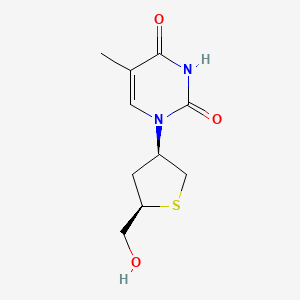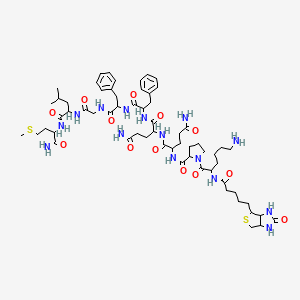
Ablsp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ablsp: is a highly toxic inorganic compound with the chemical formula AlP. It is used as a wide band gap semiconductor and a fumigant. This colorless solid is generally sold as a grey-green-yellow powder due to the presence of impurities arising from hydrolysis and oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :
4Al+P4→4AlP
Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.
Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .
Analyse Chemischer Reaktionen
Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form aluminum oxide and phosphine gas.
Hydrolysis: This compound reacts with water to produce aluminum hydroxide and phosphine gas.
Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .
Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .
Wissenschaftliche Forschungsanwendungen
Ablsp has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other aluminum compounds.
Biology: Studied for its toxic effects on living organisms.
Medicine: Investigated for its potential use in pest control due to its toxic properties.
Wirkmechanismus
The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Ablsp include other metal phosphides such as zinc phosphide (ZnP) and calcium phosphide (CaP).
Comparison: : this compound is unique due to its high toxicity and its use as a wide band gap semiconductor.
Eigenschaften
CAS-Nummer |
87468-57-3 |
|---|---|
Molekularformel |
C62H93N15O13S2 |
Molekulargewicht |
1320.6 g/mol |
IUPAC-Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90) |
InChI-Schlüssel |
RLLIICTVTZJCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


